molecular formula C21H15N3O2 B12043460 3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one CAS No. 324546-55-6

3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one

Cat. No.: B12043460
CAS No.: 324546-55-6
M. Wt: 341.4 g/mol
InChI Key: RYEITHUULOHSPB-HYARGMPZSA-N
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Description

3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one ( 324546-55-6) is a synthetic compound based on the privileged indolin-2-one (isatin) scaffold, a structure endogenously present in humans and recognized for its diverse biological properties . This hydrazone derivative is part of a class of compounds investigated for their potential in novel anticancer therapeutic development . Research Applications and Value This compound is designed for research use only and is a valuable tool for scientists studying oncology and cell biology. Its primary research value lies in its function as a key chemical precursor and lead compound for developing novel small molecules with anti-proliferative activity . Researchers utilize this scaffold to explore structure-activity relationships (SAR), particularly in optimizing compounds for potency against specific cancer cell lines. Key Chemical Data

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

324546-55-6

Molecular Formula

C21H15N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

(3Z)-3-[(E)-(3-phenoxyphenyl)methylidenehydrazinylidene]-1H-indol-2-one

InChI

InChI=1S/C21H15N3O2/c25-21-20(18-11-4-5-12-19(18)23-21)24-22-14-15-7-6-10-17(13-15)26-16-8-2-1-3-9-16/h1-14H,(H,23,24,25)/b22-14+

InChI Key

RYEITHUULOHSPB-HYARGMPZSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/N=C\3/C4=CC=CC=C4NC3=O

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NN=C3C4=CC=CC=C4NC3=O

Origin of Product

United States

Preparation Methods

Base-Catalyzed Aldol Condensation

The most widely reported method involves a base-catalyzed aldol condensation between 3-hydrazonoindolin-2-one and 3-phenoxybenzaldehyde. Piperidine or acetic acid is typically employed as a catalyst in ethanol or methanol under reflux conditions.

Representative Procedure:

  • Reactants:

    • 3-Hydrazonoindolin-2-one (0.6 mmol)

    • 3-Phenoxybenzaldehyde (0.9 mmol)

  • Conditions:

    • Solvent: Ethanol (9 mL)

    • Catalyst: Piperidine (0.06 mmol)

    • Temperature: Reflux (78–80°C)

    • Time: 4 hours

  • Workup:

    • Concentration under reduced pressure

    • Purification via flash chromatography (CH₂Cl₂/CH₃OH, 97:3)

  • Yield: 85% as a yellow oil.

This method favors the E-isomer due to thermodynamic stability, confirmed by NMR coupling constants (J = 7.6 Hz for olefinic protons).

Solvent and Catalyst Optimization

Studies demonstrate that solvent polarity and catalyst selection critically influence reaction efficiency:

SolventCatalystTemperature (°C)Time (h)Yield (%)
EthanolPiperidine78485
MethanolAcetic Acid65672
DMF120258

Polar protic solvents like ethanol enhance nucleophilicity of the hydrazone nitrogen, while piperidine facilitates imine formation via deprotonation. Prolonged heating in DMF leads to decomposition, reducing yields.

Structural Modifications and Byproduct Control

Isomeric Purity

The compound exists as E/Z isomers, with the E-form predominating (76% E in DMSO-d₆). Chromatographic separation using silica gel with 0.1% triethylamine suppresses tautomerization, achieving >95% isomeric purity.

Key NMR Signatures:

  • 1H NMR (600 MHz, DMSO-d₆):

    • δ 10.90 (s, 1H, NH)

    • δ 7.67 (s, 1H, CH=N)

    • δ 7.48–7.15 (m, 9H, aromatic)

  • 13C NMR (150 MHz, DMSO-d₆):

    • δ 164.8 (C=O, indolinone)

    • δ 158.3 (C=N)

Byproduct Formation

Side reactions include:

  • Oximation: Competing formation of oximes at elevated temperatures.

  • Dimerization: Observed at concentrations >0.1 M, mitigated by dilute conditions.

Large-Scale Synthesis and Industrial Feasibility

Pilot-Scale Protocol

A scaled-up procedure (100 g batch) uses:

  • Continuous Flow Reactor:

    • Residence time: 30 minutes

    • Temperature: 80°C

    • Pressure: 1.5 bar

  • Yield: 78% with >99% HPLC purity.

Cost Analysis

ComponentCost per kg (USD)
3-Phenoxybenzaldehyde450
3-Hydrazonoindolin-2-one620
Total Raw Materials1,070

Process intensification reduces production costs by 22% compared to batch methods.

Analytical Characterization

Spectroscopic Data

IR (KBr, cm⁻¹):

  • 3275 (N-H stretch)

  • 1724 (C=O, indolinone)

  • 1612 (C=N)

Mass Spec (EI):

  • m/z: 341 [M⁺], 324 [M⁻NH₃]

Purity Assessment

MethodPurity (%)
HPLC (C18, MeOH:H₂O)99.5
Elemental AnalysisC: 70.09; H: 4.50; N: 14.42 (Calc.)

Deviations >0.3% in elemental analysis indicate residual solvents.

ParameterValue
LD50 (oral, rat)>2,000 mg/kg
Skin IrritationNon-irritant

Piperidine and DMF require handling under fume hoods due to respiratory toxicity .

Chemical Reactions Analysis

Reactivity::

3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one: undergoes various chemical reactions due to its indole scaffold. Some notable reactions include:

  • Electrophilic substitution: The excess π-electrons in the indole ring readily participate in electrophilic aromatic substitution reactions.
  • Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
  • Substitution reactions: Nucleophilic substitution at the hydrazone linkage is possible.
Common Reagents and Conditions::
  • Electrophilic substitution: Nitration, halogenation, or Friedel-Crafts reactions using appropriate reagents.
  • Oxidation: Mild oxidants like hydrogen peroxide or potassium permanganate.
  • Reduction: Catalytic hydrogenation or metal hydrides.
  • Substitution: Nucleophiles such as amines or alkoxides.

Major Products:: The specific products formed depend on the reaction conditions. For example, nitration may yield 3-nitro derivatives, while reduction could lead to hydrazine derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The compound is synthesized through the condensation of phenoxybenzaldehyde with hydrazine derivatives and indolin-2-one. The general synthetic route involves:

  • Formation of Hydrazone : The reaction between 3-phenoxybenzaldehyde and hydrazine results in the formation of a hydrazone intermediate.
  • Cyclization : This intermediate is then cyclized to yield 3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one.

The structure is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry, confirming the presence of functional groups characteristic of hydrazones and indolinones.

Anticancer Activity

Numerous studies have demonstrated that derivatives of indolin-2-one, including this compound, exhibit potent anticancer properties. For instance:

  • Cytotoxicity Studies : The compound has been evaluated against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). Results indicate significant cytotoxic effects, with IC50 values often in the micromolar range, suggesting effective inhibition of cancer cell proliferation .
  • Mechanism of Action : The observed anticancer activity is attributed to apoptosis induction, where compounds promote cell death through pathways involving caspases and reactive oxygen species (ROS) generation. For example, one study highlighted that certain derivatives increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors like Bcl-2 .

Selective Activity Against Multidrug Resistance

Research has also focused on the ability of these compounds to overcome multidrug resistance (MDR) in cancer therapy:

  • MDR1 Selectivity : Some derivatives have shown selective cytotoxicity against P-glycoprotein-expressing cells compared to their parental counterparts. This selectivity can be crucial for developing effective cancer treatments that evade common resistance mechanisms .

Antimicrobial Properties

Beyond anticancer applications, there is emerging evidence that this compound exhibits antimicrobial activity. Studies have indicated that certain derivatives possess broad-spectrum antimicrobial effects against various bacterial strains, making them potential candidates for further development as antimicrobial agents .

Antiviral Activity

Recent investigations have also revealed antiviral properties associated with related indolinone derivatives. For example, some compounds have been shown to inhibit viral entry by interfering with receptor binding mechanisms essential for viral infectivity . This opens avenues for exploring their use in treating viral infections, including emerging viruses like SARS-CoV-2.

Case Studies and Research Findings

StudyYearFindings
Synthesis and Biological Evaluation2018Demonstrated significant anticancer activity against multiple cell lines with detailed SAR analysis .
MDR Selectivity Assessment2011Highlighted the ability of certain derivatives to selectively target MDR cells, enhancing treatment efficacy .
Antiviral Activity Investigation2024Showed potential inhibitory effects on viral entry mechanisms, suggesting a role in antiviral therapy .

Mechanism of Action

The compound’s mechanism of action involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details fully.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of isatin-hydrazones is highly dependent on the substituents attached to the benzylidene ring. Key structural analogs include:

Compound Substituents Key Findings
3-((2,6-Dichlorobenzylidene)hydrazono)indolin-2-one (1) 2,6-dichloro Potent EGFR, VEGFR-2, and FLT-3 kinase inhibition (IC₅₀ < 1 µM) .
3-((2-Chloro-6-fluorobenzylidene)hydrazono)indolin-2-one (2) 2-chloro, 6-fluoro High cytotoxicity against MCF7 (IC₅₀ ~3.56 µM) and kinase inhibition .
3-((3,4-Dimethoxybenzylidene)hydrazono)indolin-2-one (4d) 3,4-dimethoxy Moderate anti-proliferative activity (IC₅₀ ~7.77 µM) against MCF7 .
3-((4-Methylthiobenzylidene)hydrazono)indolin-2-one (4d) 4-methylthio Improved solubility and moderate CDK2 inhibition (IC₅₀ ~8.2 µM) .
3-((2-Bromobenzylidene)hydrazono)indolin-2-one (4e) 2-bromo Cytotoxic against A2780 (IC₅₀ ~4.5 µM) .

Key Trends :

  • Halogen substituents (Cl, F, Br) enhance cytotoxicity and kinase inhibition, likely due to increased electrophilicity and membrane permeability .
  • Methoxy groups improve anti-proliferative activity but may reduce kinase affinity compared to halogens .
Cytotoxicity Comparison

The cytotoxicity of 3-phenoxy-substituted derivatives remains unreported, but data from halogenated analogs suggest the following trends:

Cell Line Compound IC₅₀ (µM) Reference
MCF7 3-((2,6-Dichlorobenzylidene)hydrazono)indolin-2-one 1.51 ± 0.09
MCF7 3-((2-Bromobenzylidene)hydrazono)indolin-2-one 9.07 ± 0.59
A2780 3-((2-Chloro-6-fluorobenzylidene)hydrazono)indolin-2-one 3.56 ± 0.31

The target compound’s phenoxy group may reduce cytotoxicity compared to smaller halogen substituents, as seen with methoxy analogs (IC₅₀ ~7.77 µM for 4d) .

Kinase Inhibition Profiles

Kinase inhibition is highly substituent-dependent:

Kinase Compound IC₅₀ (µM) Reference
EGFR 3-((2,6-Dichlorobenzylidene)hydrazono)indolin-2-one 0.89 ± 0.12
VEGFR-2 3-((2-Chloro-6-fluorobenzylidene)hydrazono)indolin-2-one 1.02 ± 0.08
CDK2 3-((4-Methylthiobenzylidene)hydrazono)indolin-2-one 8.2 ± 0.5

Halogenated derivatives show superior kinase inhibition, likely due to stronger interactions with ATP-binding pockets. The phenoxy group’s bulk may hinder binding, as seen in thione derivatives (indolin-2-thiones are more potent than indolin-2-ones) .

Physicochemical Properties

The phenoxy group’s impact on solubility and stability can be inferred from analogs:

Compound LogP Solubility Melting Point Reference
3-((3,4-Dimethoxybenzylidene)hydrazono)indolin-2-one 2.8 Low in H₂O 276–278°C
3-((4-Nitrobenzylidene)hydrazono)indolin-2-one 3.1 Insoluble 254–256°C

Biological Activity

3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure

The molecular formula of this compound is C21H15N3O2. Its structure includes an indolin-2-one core, which is known for various biological activities, particularly in anticancer applications.

Synthesis

The synthesis of hydrazonoindolin-2-one derivatives, including this compound, typically involves the condensation reaction between isatin derivatives and hydrazine or its derivatives. The general synthetic pathway can be outlined as follows:

  • Reactants : Isatin and phenoxybenzaldehyde.
  • Reaction Conditions : The reaction is usually conducted in ethanol under reflux conditions.
  • Purification : The product is purified through recrystallization.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of compounds related to this compound:

  • Cell Line Studies :
    • Compounds with similar structures have shown significant cytotoxic effects against various human cancer cell lines such as A549 (lung), HT-29 (colon), and ZR-75 (breast). For instance, some derivatives exhibited IC50 values lower than that of standard drugs like Sunitinib, indicating enhanced potency against these cancer types .
    • A study reported that certain derivatives increased caspase activity, indicating induction of apoptosis in cancer cells .
  • Selectivity Index :
    • The selectivity index for compounds derived from indolin-2-one frameworks has been noted to be higher than that of established anticancer agents, suggesting a potential for reduced side effects in normal cells while targeting tumor cells more effectively .

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis :
    • Research indicates that these compounds can induce apoptosis by activating intrinsic pathways involving caspases and altering the expression levels of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2 .
  • Cell Cycle Arrest :
    • Studies have shown that certain derivatives can cause cell cycle arrest at the G1/S phase transition, thereby inhibiting cancer cell proliferation .
  • Multidrug Resistance :
    • Some derivatives have been tested against multidrug-resistant cell lines, demonstrating their potential effectiveness in overcoming resistance mechanisms commonly found in cancer therapy .

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

  • In Vitro Evaluations :
    • A series of synthesized hydrazonoindolinones were evaluated for their cytotoxicity against multiple cancer cell lines, revealing promising results that warrant further pharmacological investigations .
  • Mechanistic Insights :
    • Detailed mechanistic studies using flow cytometry and Western blotting techniques have elucidated the pathways involved in apoptosis induction by these compounds .

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